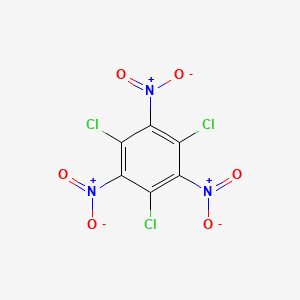

1,3,5-Trichloro-2,4,6-trinitrobenzene

Cat. No. B1615322

Key on ui cas rn:

2631-68-7

M. Wt: 316.4 g/mol

InChI Key: LZMONXBJUOXABQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04997987

Procedure details

Triaminotrinitrobenzene is an explosive having unusual insensitivity, stability at high temperature, and respectable performance. It is insoluble in organic solvents and has a melting point above 400° C. TATB was prepared in 1887 from tribromotrinitrobenzene. It has also been prepared on a laboratory scale from 2,4,6-trinitrotoluene through selective reduction of the 4-nitro group, nitration to pentanitroaniline, and then ammonolysis. Currently, the manufacture of TATB (1) on a large scale begins with 1,3,5-trichlorobenzene (TCB, 2) which is nitrated to give 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB, 3) as shown in FIGS. 1a and 1b hereof. The nitration step requires severe conditions of high temperature, long reaction time, and oleum, and results in significant quantities of by-products.

Name

tribromotrinitrobenzene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

NC1C([N+:8]([O-:10])=[O:9])=C([N+]([O-])=O)C([N+]([O-])=O)=C(N)C=1N.BrC1C([N+:26]([O-:28])=[O:27])=C([N+]([O-])=O)C([N+]([O-])=O)=C(Br)C=1Br.[N+:37](C1C=C([N+]([O-])=O)C=C([N+]([O-])=O)C=1C)([O-:39])=[O:38].[N+:53]([C:56]1[C:61]([NH2:62])=[C:60]([N+:63]([O-:65])=[O:64])[C:59]([N+:66]([O-])=O)=[C:58]([N+:69]([O-:71])=[O:70])[C:57]=1[N+:72]([O-])=O)([O-:55])=[O:54].C1(N)C([N+]([O-])=O)=C(N)C([N+]([O-])=O)=C(N)C=1[N+]([O-])=O.[Cl:93][C:94]1[CH:99]=[C:98]([Cl:100])[CH:97]=[C:96]([Cl:101])[CH:95]=1>>[C:61]1([NH2:62])[C:60]([N+:63]([O-:65])=[O:64])=[C:59]([NH2:66])[C:58]([N+:69]([O-:71])=[O:70])=[C:57]([NH2:72])[C:56]=1[N+:53]([O-:55])=[O:54].[Cl:93][C:94]1[C:99]([N+:8]([O-:10])=[O:9])=[C:98]([Cl:100])[C:97]([N+:26]([O-:28])=[O:27])=[C:96]([Cl:101])[C:95]=1[N+:37]([O-:39])=[O:38]

|

Inputs

Step One

|

Name

|

tribromotrinitrobenzene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Br)Br

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C(=C(C(=C1N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC(=CC(=C1)Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04997987

Procedure details

Triaminotrinitrobenzene is an explosive having unusual insensitivity, stability at high temperature, and respectable performance. It is insoluble in organic solvents and has a melting point above 400° C. TATB was prepared in 1887 from tribromotrinitrobenzene. It has also been prepared on a laboratory scale from 2,4,6-trinitrotoluene through selective reduction of the 4-nitro group, nitration to pentanitroaniline, and then ammonolysis. Currently, the manufacture of TATB (1) on a large scale begins with 1,3,5-trichlorobenzene (TCB, 2) which is nitrated to give 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB, 3) as shown in FIGS. 1a and 1b hereof. The nitration step requires severe conditions of high temperature, long reaction time, and oleum, and results in significant quantities of by-products.

Name

tribromotrinitrobenzene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

NC1C([N+:8]([O-:10])=[O:9])=C([N+]([O-])=O)C([N+]([O-])=O)=C(N)C=1N.BrC1C([N+:26]([O-:28])=[O:27])=C([N+]([O-])=O)C([N+]([O-])=O)=C(Br)C=1Br.[N+:37](C1C=C([N+]([O-])=O)C=C([N+]([O-])=O)C=1C)([O-:39])=[O:38].[N+:53]([C:56]1[C:61]([NH2:62])=[C:60]([N+:63]([O-:65])=[O:64])[C:59]([N+:66]([O-])=O)=[C:58]([N+:69]([O-:71])=[O:70])[C:57]=1[N+:72]([O-])=O)([O-:55])=[O:54].C1(N)C([N+]([O-])=O)=C(N)C([N+]([O-])=O)=C(N)C=1[N+]([O-])=O.[Cl:93][C:94]1[CH:99]=[C:98]([Cl:100])[CH:97]=[C:96]([Cl:101])[CH:95]=1>>[C:61]1([NH2:62])[C:60]([N+:63]([O-:65])=[O:64])=[C:59]([NH2:66])[C:58]([N+:69]([O-:71])=[O:70])=[C:57]([NH2:72])[C:56]=1[N+:53]([O-:55])=[O:54].[Cl:93][C:94]1[C:99]([N+:8]([O-:10])=[O:9])=[C:98]([Cl:100])[C:97]([N+:26]([O-:28])=[O:27])=[C:96]([Cl:101])[C:95]=1[N+:37]([O-:39])=[O:38]

|

Inputs

Step One

|

Name

|

tribromotrinitrobenzene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Br)Br

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C(=C(C(=C1N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC(=CC(=C1)Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |